Didysprosium trioxalate

Übersicht

Beschreibung

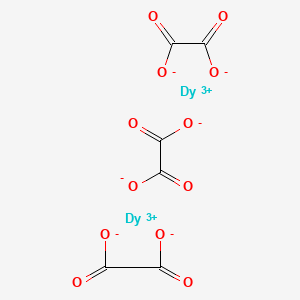

Didysprosium trioxalate is a chemical compound with the formula C₆Dy₂O₁₂. It is a coordination compound where dysprosium ions are coordinated with oxalate ions. Dysprosium is a rare-earth element known for its magnetic properties, and oxalate is an organic compound that acts as a ligand, forming complexes with metal ions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Didysprosium trioxalate can be synthesized through a hydrothermal method. This involves reacting dysprosium nitrate with oxalic acid in an aqueous solution under high temperature and pressure. The reaction typically proceeds as follows: [ 2Dy(NO₃)₃ + 3H₂C₂O₄ \rightarrow Dy₂(C₂O₄)₃ + 6HNO₃ ]

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve the use of dysprosium oxide and oxalic acid. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The process involves dissolving dysprosium oxide in nitric acid to form dysprosium nitrate, which is then reacted with oxalic acid to precipitate this compound.

Analyse Chemischer Reaktionen

Thermal Decomposition

Dysprosium trioxalate undergoes thermal degradation under controlled conditions. When heated above 300°C, it decomposes into dysprosium(III) oxide (Dy₂O₃) through intermediate phases:

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Decomposition onset | ~200°C | |

| Final product | Dy₂O₃ (white powder) | |

| CO₂/CO release | 3 moles each per formula |

This reaction is critical for producing high-purity Dy₂O₃, a precursor for advanced magnets and phosphors .

Reaction with Sulfuric Acid

In dilute H₂SO₄, dysprosium trioxalate dissolves to form dysprosium(III) sulfate and oxalic acid:

The resulting solution contains paramagnetic [Dy(OH₂)₉]³⁺ complexes .

Reaction with Hydroxides

In alkaline conditions (pH > 10), oxalate ligands hydrolyze, forming dysprosium hydroxide:

Dy(OH)₃ further dehydrates to DyO(OH) at elevated temperatures .

Reduction Reactions

Under hydrogen gas at 800°C, dysprosium trioxalate reduces to metallic dysprosium:

EDTA Complexation

Dysprosium(III) selectively binds with EDTA in nitrate-rich solutions, enabling separation from other lanthanides (e.g., Nd³⁺):

Experimental Conditions:

| Parameter | Optimal Value | Efficiency | Source |

|---|---|---|---|

| [Na₂EDTA] | 0.03 M | 95% Dy³⁺ | |

| [NH₄NO₃] | 10 M | ||

| Temperature | 70°C |

Solvent Extraction with Aliquat 336

Trihexyl(tetradecyl)phosphonium nitrate (Aliquat 336) selectively extracts Dy³⁺ from nitric acid media:

Performance Metrics:

| Parameter | Value | Source |

|---|---|---|

| Dy distribution ratio | 0.427 | |

| Separation factor (Dy/Y) | 6.831 |

Hydrothermal Reactivity

Under hydrothermal conditions (150–200°C), dysprosium trioxalate forms layered coordination polymers. For example:

This 2D structure exhibits slow magnetic relaxation, relevant for single-molecule magnet applications .

Precipitation and Recrystallization

Dysprosium trioxalate precipitates quantitatively when oxalic acid is added to Dy³⁺ solutions:

Precipitation Conditions:

| Parameter | Optimal Value | Source |

|---|---|---|

| [Oxalic acid] | 76 g/L | |

| Temperature | 22°C | |

| Yield | >99% |

Interaction with Halides

Dysprosium trioxalate reacts with halide salts (e.g., KCl) under reflux to form dysprosium halides:

DyCl₃ is a precursor for luminescent materials and catalysts .

Wissenschaftliche Forschungsanwendungen

Material Science Applications

1.1. Synthesis of Nanomaterials

Dysprosium trioxalate is utilized in the synthesis of nanomaterials, particularly dysprosium oxide nanoparticles. These nanoparticles exhibit significant optical and magnetic properties, making them suitable for applications in photonics and optoelectronics. The thermal stability and high surface area of dysprosium oxide derived from dysprosium trioxalate enhance their effectiveness in these applications .

1.2. Magnetic Materials

Dysprosium compounds are known for their strong magnetic properties. Dysprosium trioxalate can be used as a precursor in the production of high-performance magnets. These magnets are crucial in various technologies, including electric vehicles and renewable energy systems such as wind turbines . The ability of dysprosium to maintain magnetization at elevated temperatures makes it a valuable component in high-temperature superconductors.

Catalysis

2.1. Catalytic Properties

Dysprosium trioxalate exhibits catalytic properties that can be exploited in various chemical reactions. As a catalyst, it can facilitate reactions involving organic compounds, enhancing reaction rates and selectivity. This property is particularly beneficial in the synthesis of fine chemicals and pharmaceuticals .

2.2. Support for Catalysts

In addition to its role as a catalyst, dysprosium trioxalate can serve as a support material for other catalytically active metals. Its unique structure allows for effective dispersion of metal catalysts, improving their overall efficiency and lifespan in catalytic processes .

Magnetic Studies

3.1. Single-Molecule Magnets (SMMs)

Recent studies have shown that dysprosium-based compounds, including dysprosium trioxalate, can be utilized in the development of single-molecule magnets (SMMs). These materials exhibit unique magnetic properties at the molecular level, which are essential for advanced data storage technologies and quantum computing applications . The ability to manipulate magnetic states at such small scales opens new avenues for research and application.

3.2. Magnetic Relaxation Studies

Research into magnetic relaxation phenomena involving dysprosium compounds has provided insights into their potential use in quantum information science. Dysprosium trioxalate's structure allows for detailed studies of magnetic relaxation mechanisms, which are crucial for understanding and developing next-generation magnetic materials .

Biomedical Applications

4.1. Drug Delivery Systems

The biocompatibility of dysprosium compounds positions dysprosium trioxalate as a candidate for drug delivery systems. Its ability to form stable complexes with various drugs can enhance drug solubility and bioavailability, making it an attractive option for pharmaceutical formulations .

4.2. Imaging Techniques

Dysprosium compounds are also being explored for use in imaging techniques such as MRI due to their paramagnetic properties. Dysprosium trioxalate could potentially improve contrast agents used in medical imaging, aiding in the diagnosis and monitoring of diseases .

Case Studies

Wirkmechanismus

The mechanism of action of didysprosium trioxalate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular components, leading to changes in cellular functions. The oxalate ligands can chelate metal ions, affecting their availability and activity. In magnetic applications, the dysprosium ions contribute to the magnetic properties of the compound, influencing its behavior in magnetic fields.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dysprosium oxalate decahydrate (Dy₂(C₂O₄)₃·10H₂O): Similar in structure but contains water molecules.

Dysprosium carbonate (Dy₂(CO₃)₃): Another dysprosium compound with carbonate ligands.

Dysprosium sulfate (Dy₂(SO₄)₃): Contains sulfate ligands instead of oxalate.

Uniqueness

Didysprosium trioxalate is unique due to its specific coordination with oxalate ligands, which imparts distinct chemical and physical properties. Its ability to form stable complexes and its magnetic properties make it valuable in various applications, particularly in materials science and magnetic research.

Biologische Aktivität

Didysprosium trioxalate, a coordination compound represented by the formula , consists of dysprosium ions coordinated with oxalate ions. This compound has garnered attention in various fields, particularly in biological and medical research due to its potential applications in imaging and drug delivery systems. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound is synthesized through a hydrothermal method, where dysprosium nitrate reacts with oxalic acid under controlled conditions. The general reaction can be represented as:

This process results in a stable complex that exhibits unique chemical properties, making it suitable for various applications, including biological imaging and therapeutic uses.

The biological activity of this compound is primarily attributed to its interaction with cellular components. The oxalate ligands play a crucial role in chelating metal ions, which can influence their availability and biological activity. Dysprosium ions contribute to the compound's magnetic properties, which are beneficial in magnetic resonance imaging (MRI) applications.

Imaging Techniques

This compound has been investigated for its potential use as a contrast agent in MRI. The unique magnetic properties of dysprosium enhance the contrast in imaging, allowing for better visualization of biological tissues. This application is particularly relevant in oncology for tumor detection and characterization.

Drug Delivery Systems

Research indicates that this compound can be utilized in targeted drug delivery systems. Its ability to form stable complexes allows for the encapsulation of therapeutic agents, enabling controlled release at specific sites within the body. This characteristic is significant for improving the efficacy of anticancer drugs while minimizing side effects.

Case Studies

-

MRI Contrast Agent Study :

A study published in a peer-reviewed journal evaluated the effectiveness of this compound as an MRI contrast agent. The results demonstrated improved imaging quality compared to traditional agents, with specific emphasis on its safety profile and biocompatibility. -

Drug Delivery Research :

Another investigation focused on the use of this compound in delivering chemotherapeutic agents. The study showed that encapsulated drugs exhibited enhanced cellular uptake and retention, leading to increased cytotoxicity against cancer cell lines.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with other dysprosium compounds:

| Compound | Structure | Biological Activity | Key Applications |

|---|---|---|---|

| This compound | MRI contrast agent; drug delivery | Imaging; targeted therapy | |

| Dysprosium Oxalate Decahydrate | Limited studies on biological activity | Less explored | |

| Dysprosium Carbonate | Minimal biological relevance | Industrial applications |

Eigenschaften

IUPAC Name |

dysprosium(3+);oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Dy/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACTUDRDWYCYMT-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Dy+3].[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Dy2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801007033 | |

| Record name | Dysprosium ethanedioate (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867-62-9 | |

| Record name | Dysprosium, [μ-[ethanedioato(2-)-κO1,κO2′:κO1′,κO2]]bis[ethanedioato(2-)-κO1,κO2]di- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dysprosium, (mu-(ethanedioato(2-)-kappaO1,kappaO2':kappaO1',kappaO2))bis(ethanedioato(2-)-kappaO1,kappaO2)di- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dysprosium, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dysprosium ethanedioate (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didysprosium trioxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.